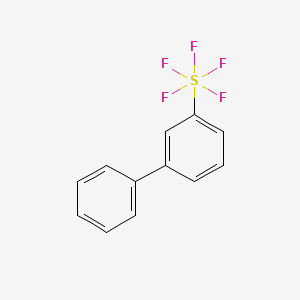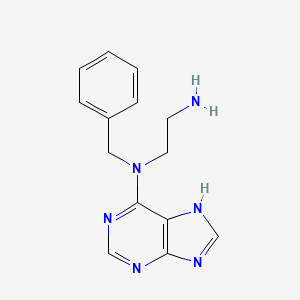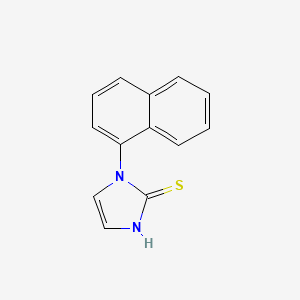![molecular formula C13H17NO4 B12112291 beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- CAS No. 446828-71-3](/img/structure/B12112291.png)
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]-: is a synthetic compound derived from beta-alanine, a naturally occurring beta amino acid This compound is characterized by the presence of a 3,4-dimethylphenoxy group attached to the acetyl moiety of beta-alanine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- typically involves the acylation of beta-alanine with 3,4-dimethylphenoxyacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.
Industrial Production Methods: Industrial production of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, involving steps such as recrystallization or chromatography to purify the final product.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the phenoxy group, leading to the formation of quinones or other oxidized derivatives.
Reduction: Reduction reactions can occur at the carbonyl group of the acetyl moiety, potentially converting it to an alcohol.
Substitution: The phenoxy group can participate in nucleophilic substitution reactions, where the dimethyl groups may be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Quinones or other oxidized phenoxy derivatives.
Reduction: Alcohol derivatives of the acetyl group.
Substitution: Various substituted phenoxy derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential role in biochemical pathways involving beta-alanine.
- Studied for its effects on enzyme activity and protein interactions.
Medicine:
- Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
- Studied for its pharmacokinetics and pharmacodynamics properties.
Industry:
- Used in the production of specialty chemicals and materials.
- Investigated for its potential use in the development of new polymers and coatings.
Wirkmechanismus
The mechanism of action of beta-Alanine, N-[(3,4-dimethylphenoxy)acetyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The phenoxyacetyl group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The exact pathways involved can vary depending on the specific application and target.
Vergleich Mit ähnlichen Verbindungen
beta-Alanine: The parent compound, naturally occurring and involved in various metabolic pathways.
N-Acetyl-beta-alanine: A derivative with an acetyl group attached to beta-alanine.
3,4-Dimethylphenoxyacetic acid: A compound with a similar phenoxy group but lacking the beta-alanine moiety.
Uniqueness:
- The presence of both the beta-alanine and 3,4-dimethylphenoxyacetyl groups in a single molecule provides unique chemical properties.
- The compound’s ability to undergo various chemical reactions and its potential applications in multiple fields highlight its versatility.
Eigenschaften
CAS-Nummer |
446828-71-3 |
|---|---|
Molekularformel |
C13H17NO4 |
Molekulargewicht |
251.28 g/mol |
IUPAC-Name |
3-[[2-(3,4-dimethylphenoxy)acetyl]amino]propanoic acid |
InChI |
InChI=1S/C13H17NO4/c1-9-3-4-11(7-10(9)2)18-8-12(15)14-6-5-13(16)17/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)(H,16,17) |
InChI-Schlüssel |
UMONOTCBYRCBSI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(C=C1)OCC(=O)NCCC(=O)O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-{[4-(Trifluoromethyl)-5,6,7,8-tetrahydroquinazolin-2-yl]sulfanyl}acetic acid](/img/structure/B12112243.png)
![[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetic acid](/img/structure/B12112248.png)




![2-[[1-[2-(Phenylmethoxycarbonylamino)propanoyl]pyrrolidine-2-carbonyl]amino]acetic acid](/img/structure/B12112287.png)
![2-[[2-(2,6-Diaminohexanoylamino)-3-hydroxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B12112295.png)



![2-Azaspiro[4.5]decan-8-ylmethanol](/img/structure/B12112309.png)

